molecular formula C17H15ClN2O5S2 B2653952 2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 895471-75-7

2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2653952
CAS No.: 895471-75-7
M. Wt: 426.89
InChI Key: OFVHYTZUBDMLGN-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with 4,7-dimethoxy groups at the aromatic ring, linked via an acetamide bridge to a 4-chlorophenylsulfonyl moiety.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S2/c1-24-12-7-8-13(25-2)16-15(12)20-17(26-16)19-14(21)9-27(22,23)11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVHYTZUBDMLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the dimethoxy groups. The chlorophenyl sulfonyl moiety is then attached through a sulfonylation reaction. The final step involves the acetamide formation through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide. For instance, a related compound demonstrated significant activity against multiple cancer cell lines, with effective inhibition rates observed in specific assays. The mechanism of action often involves the disruption of microtubule dynamics, which is critical in cancer cell proliferation and survival.

Case Study: Anticancer Evaluation

A study evaluated the anticancer activity of a series of sulfonamide derivatives against various cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain derivatives exhibited a promising profile with pharmacological indices (PGI) exceeding 50% at concentrations as low as 10 µM, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties
In addition to anticancer effects, compounds in this class have been investigated for anti-inflammatory properties. The sulfonamide group is known to interact with specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain.

Materials Science

The structural characteristics of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its ability to form stable complexes with various substrates could be harnessed in the synthesis of advanced materials.

Enzyme Inhibition Studies
This compound has been utilized as a probe in enzyme inhibition studies. Specifically, it has shown potential as an inhibitor for enzymes such as urease and DNA gyrase, which are crucial targets in pharmacology and biochemistry.

Case Study: Enzyme Inhibition

A study focused on the structure-activity relationship (SAR) of sulfonamide-containing compounds revealed that modifications to the phenyl rings significantly affected their inhibitory potency against urease. The most effective compounds displayed IC50 values in the low micromolar range, indicating strong enzyme inhibition .

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzo[d]thiazolyl moiety may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole-Acetamide Derivatives with Methoxy/Nitro/Halogen Substituents

describes compounds like N-(5-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide and N-(6-nitrobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, which share the benzothiazole-acetamide scaffold but differ in substituent position and type. Key distinctions include:

  • Substituent Effects : The 4,7-dimethoxy groups in the target compound may enhance solubility compared to nitro or halogen substituents, which often increase lipophilicity (logP) and membrane permeability .
  • Biological Activity: Analogs with 6-nitro or 6-fluoro groups (e.g., N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) exhibit potent inhibitory activity against MAO-B and BChE, suggesting that electron-withdrawing groups at position 6 enhance target engagement .
Table 1: Physical and Structural Properties of Selected Benzothiazole-Acetamide Derivatives
Compound (Example) Substituents on Benzothiazole HPLC Purity (%) Melting Point (°C) Notable Activity
Target Compound 4,7-Dimethoxy Not Reported Not Reported Inferred enzyme inhibition
N-(6-Nitrobenzothiazol-2-yl) [2] 6-Nitro 94.8 260.1 MAO-B/BChE inhibition
N-(6-Fluorobenzothiazol-2-yl) [2] 6-Fluoro 92.3 248.7 AChE inhibition

Sulfonyl-Containing Acetamides

analyzes N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , which shares a sulfonyl group but lacks the benzothiazole moiety. Key comparisons:

  • Synthetic Routes : The compound in was synthesized via acetylation of a sulfonamide precursor, whereas the target compound likely requires coupling of a sulfonyl chloride with a benzothiazole-amine intermediate.

Piperazine-Linked Benzothiazole-Acetamides

highlights N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide , which incorporates an arylpiperazine fragment instead of a sulfonyl group. Differences include:

  • Pharmacological Targets : Piperazine derivatives often target dopaminergic or serotonergic receptors, whereas sulfonyl-containing analogs may prioritize enzyme inhibition (e.g., MAO-A/B) .

Key Research Findings and Trends

  • Enzyme Inhibition : Benzothiazole-acetamides with electron-withdrawing groups (e.g., nitro, fluoro) at position 6 show superior MAO-B/BChE inhibition (IC50 ~0.028 mM for a related MAO-A inhibitor) .
  • Antimicrobial Potency : Halogenated derivatives (e.g., 4-bromo, 4-chloro) exhibit lower MICs against S. aureus and E. coli compared to methoxy-substituted analogs .
  • Synthetic Feasibility: Methoxy and sulfonyl groups are synthetically accessible but may require optimization for scale-up (e.g., chromatography-free purification noted in ) .

Biological Activity

The compound 2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide (CAS Number: 895471-75-7) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

  • Molecular Formula : C17_{17}H15_{15}ClN2_2O5_5S2_2
  • Molecular Weight : 426.9 g/mol
  • Structure : The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against urease and acetylcholinesterase (AChE):

  • Urease Inhibition : In vitro studies have shown that this compound has an IC50_{50} value of approximately 22.61 µM against urease, indicating moderate inhibitory activity. This suggests potential applications in treating conditions associated with urease activity, such as urinary tract infections .
  • Acetylcholinesterase Inhibition : The compound has also been evaluated for its AChE inhibitory activity. Similar compounds within the same class have demonstrated promising results, with IC50_{50} values ranging from 1.13 µM to 21.25 µM for various derivatives . The structural features of the compound contribute to its binding affinity and efficacy against AChE.

2. Antibacterial Activity

The antibacterial potential of this compound has been assessed against several bacterial strains:

  • Studies reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker effects observed against other strains . The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anticancer Properties

Emerging research highlights the anticancer potential of sulfonamide derivatives, including this compound:

  • Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects on cancer cell lines. The presence of the benzo[d]thiazole moiety is believed to enhance these effects through multiple pathways, including apoptosis induction and cell cycle arrest .

Case Study 1: Urease Inhibition

In a study investigating the structure–activity relationship (SAR), various sulfonamide derivatives were synthesized and tested for urease inhibition. The results indicated that modifications in the acetamide side significantly influenced inhibitory potency. For instance:

CompoundIC50_{50} (µM)
Compound A9.95 ± 0.14
Compound B22.61 ± 0.15
Thiourea (control)21.25 ± 0.15

This highlights the importance of structural variations in enhancing biological activity .

Case Study 2: Acetylcholinesterase Inhibition

A series of benzo[d]thiazole derivatives were synthesized and evaluated for their AChE inhibitory activity. Among these, certain compounds exhibited IC50_{50} values as low as 2.7 µM, demonstrating significant potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity assays?

  • Methodological Answer :
  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Use software like GraphPad Prism or R for EC50/IC50 calculations and error propagation analysis .

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